6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate is a chemical compound with the molecular formula C12H7BrO5 It is a derivative of chromone, a naturally occurring compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate typically involves the bromination of 3-formylchromone, followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-Bromo-3-carboxy-4-oxo-4H-1-benzopyran-7-yl acetate.
Reduction: 6-Bromo-3-hydroxymethyl-4-oxo-4H-1-benzopyran-7-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its cytotoxic activity against normal and tumor cells.
Medicine: Research has explored its potential as a multidrug resistance reversal agent in cancer therapy.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins or enzymes, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylchromone: A precursor in the synthesis of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate.
6-Fluorochromone-3-carboxaldehyde: A similar compound with a fluorine atom instead of bromine.
3-Formyl-6-methylchromone: A derivative with a methyl group at the 6-position.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the acetate group, which confer distinct chemical properties and biological activities. Its ability to act as a multidrug resistance reversal agent sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
184898-42-8 |
---|---|
Molekularformel |
C12H7BrO5 |
Molekulargewicht |
311.08 g/mol |
IUPAC-Name |
(6-bromo-3-formyl-4-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7BrO5/c1-6(15)18-11-3-10-8(2-9(11)13)12(16)7(4-14)5-17-10/h2-5H,1H3 |
InChI-Schlüssel |
SNZTYTXGXZGZDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC=C(C2=O)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.